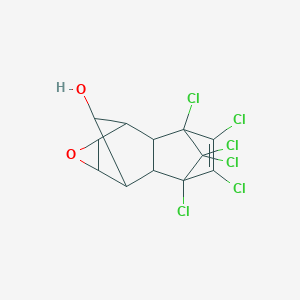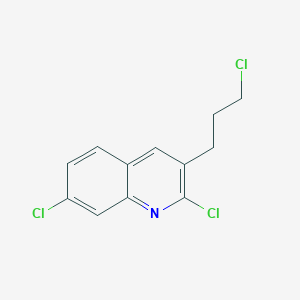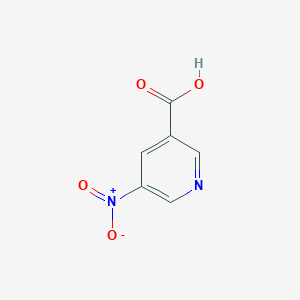
Cspd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cspd, also known as Copper Sulfide (CuS) nanoparticles, have gained significant attention in the field of nanotechnology due to their unique properties and potential applications in various fields. The synthesis of Cspd is a crucial step in utilizing their properties for scientific research and industrial applications.
作用機序
The mechanism of action of Cspd depends on its size, shape, and surface properties. The small size of Cspd nanoparticles allows them to penetrate the cell membrane and interact with cellular components, leading to various biological effects. The surface properties of Cspd nanoparticles play an essential role in determining their toxicity and biocompatibility.
生化学的および生理学的効果
Cspd nanoparticles have been shown to induce oxidative stress and inflammation in cells. They can also affect the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The toxicity of Cspd nanoparticles depends on their size, shape, and surface properties.
実験室実験の利点と制限
Cspd nanoparticles have several advantages for lab experiments, including their small size, high surface area, and unique optical and magnetic properties. However, the toxicity of Cspd nanoparticles can be a limitation for their use in lab experiments. It is essential to use appropriate safety measures while handling Cspd nanoparticles.
将来の方向性
There are several future directions for the use of Cspd nanoparticles in scientific research and industrial applications. One direction is the development of Cspd-based sensors for the detection of various biomolecules and environmental pollutants. Another direction is the use of Cspd nanoparticles for targeted drug delivery in cancer therapy. Further studies are needed to understand the toxicity and biocompatibility of Cspd nanoparticles and to develop safe and effective methods for their use in various applications.
Conclusion
In conclusion, Cspd nanoparticles have unique properties and potential applications in various fields. The synthesis of Cspd is a crucial step in utilizing their properties for scientific research and industrial applications. The mechanism of action and biochemical and physiological effects of Cspd nanoparticles depend on their size, shape, and surface properties. While Cspd nanoparticles have several advantages for lab experiments, their toxicity can be a limitation. Further studies are needed to explore the potential applications of Cspd nanoparticles and to develop safe and effective methods for their use.
合成法
The synthesis of Cspd involves various methods, including chemical precipitation, hydrothermal synthesis, sol-gel synthesis, and thermal decomposition. Among these methods, the chemical precipitation method is the most commonly used method for synthesizing Cspd. In this method, copper sulfate and sodium sulfide are mixed in a solvent, and the reaction is allowed to proceed at a specific temperature and time. The resulting Cspd nanoparticles are then separated and purified.
科学的研究の応用
Cspd has been extensively studied for its potential applications in various fields, including biomedical, environmental, and energy-related applications. In the biomedical field, Cspd has been shown to have antibacterial and anticancer properties. In environmental applications, Cspd has been used for the removal of heavy metals from wastewater. In energy-related applications, Cspd has been studied for its potential use in solar cells and lithium-ion batteries.
特性
CAS番号 |
142456-88-0 |
|---|---|
製品名 |
Cspd |
分子式 |
C18H22ClO7P |
分子量 |
416.8 g/mol |
IUPAC名 |
[3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H22ClO7P/c1-23-18(12-3-2-4-15(7-12)24-27(20,21)22)17(25-26-18)13-5-11-6-14(17)10-16(19,8-11)9-13/h2-4,7,11,13-14H,5-6,8-10H2,1H3,(H2,20,21,22) |
InChIキー |
QWXOJIDBSHLIFI-UHFFFAOYSA-N |
SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=CC=C5)OP(=O)(O)O |
正規SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=CC=C5)OP(=O)(O)O |
同義語 |
3-(2'-(spiro-5-chloroadamantane))-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane 3-(4-methoxyspiro(1,2-dioxetane-3,2'-(5'-chloro)tricyclo(3.3.1.1(3,7))decan)-4-yl)phenyl phosphate disodium CSPD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



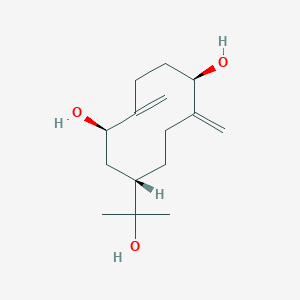
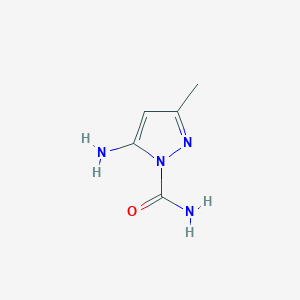
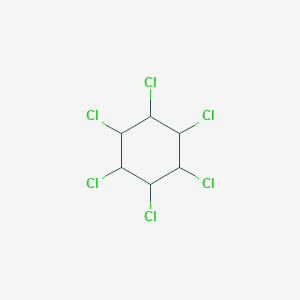
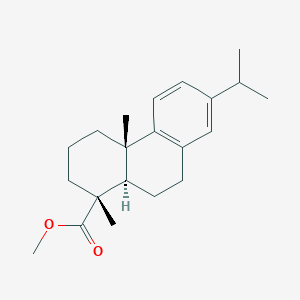
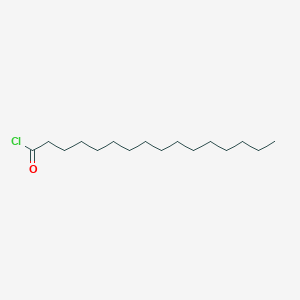
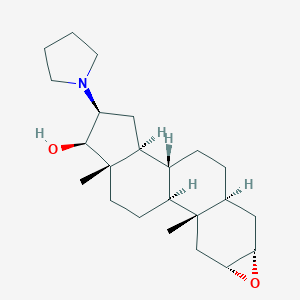
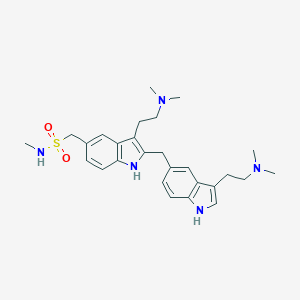
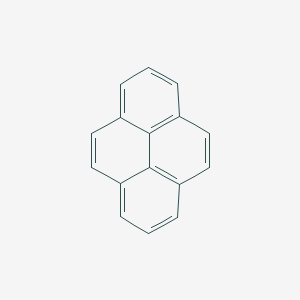
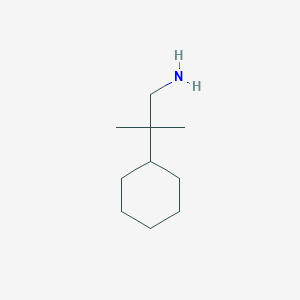
![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)
![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)
